molecular formula C10H12ClNO5S B2636902 N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 425626-19-3

N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2636902
CAS No.: 425626-19-3
M. Wt: 293.72
InChI Key: SIDKJMWADDKMEM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycine, also known as CGP 48664, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Scientific Research Applications

Herbicide Transport and Environmental Impact

  • Glyphosate [N-(phosphonomethyl)-glycine] is a widely used herbicide. Research on its environmental impact, specifically on preferential flow and the transport of strongly sorbed chemicals to groundwater, is crucial. The study highlighted the complexity of herbicide leaching and its dependence on herbicide properties and environmental conditions (Malone et al., 2004).

Chemical Synthesis and Modification

  • Arylsulfonylation of amino acid derivatives, such as the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, without protecting the phenolic hydroxy group, was explored. This chemical modification is significant for the development of pharmaceuticals and other compounds (Penso et al., 2003).

Bioactive Compound Synthesis

  • The synthesis of thieno[2,3-b]pyridinones as cytoprotectants and inhibitors of [3H]glycine binding to NMDA receptors was studied. The research contributes to the development of compounds for potential therapeutic applications (Buchstaller et al., 2006).

Catalytic Asymmetric Synthesis

  • Research into the nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters for synthesizing chiral α-aryl glycines sheds light on methods to create bioactive products efficiently. The findings are relevant for pharmaceutical synthesis and the production of drug intermediates (Liu et al., 2020).

Herbicide Development

  • The synthesis of 3,6-dichloro-2-hydroxybenzoic acid, an intermediate in the herbicide dicamba, highlights efforts to manage glyphosate-resistant weeds and develop more effective agrochemicals (Walker et al., 2019).

Sewage Treatment Analysis

  • Research on the behavior of N-(phenylsulfonyl)-glycine in sewage treatment plants provides insights into the environmental fate of chemicals and the potential for microbial methylation in water treatment processes (Krause & Schöler, 2000).

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(5-8(9)11)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKJMWADDKMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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